molecular formula C24H26N2O4S2 B6563201 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 946295-32-5

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B6563201
CAS No.: 946295-32-5
M. Wt: 470.6 g/mol
InChI Key: JDXUTKRRCAMFKJ-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide: is a complex organic compound characterized by its dual sulfonamide groups and tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with benzene sulfonyl chloride and 1,2,3,4-tetrahydroquinoline.

  • Initial Reaction: : The first step involves the reaction of benzene sulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions to form the intermediate N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline.

  • Second Sulfonylation: : The intermediate undergoes sulfonylation with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final compound.

Industrial Production Methods

Industrial synthesis generally mirrors laboratory methods but is optimized for scale. This involves continuous flow reactors, precise temperature control, and automated addition of reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized at the tetrahydroquinoline ring, potentially forming quinoline derivatives.

  • Reduction: : The sulfonyl groups can be reduced under specific conditions to yield amine derivatives.

  • Substitution: : Electrophilic aromatic substitution can occur at the benzene ring positions, leading to various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: : KMnO4 or CrO3 in acidic medium.

  • Reduction: : LiAlH4 or NaBH4 in anhydrous conditions.

  • Substitution: : Halogenating agents like Br2, nitrating agents like HNO3.

Major Products Formed

  • Oxidation: : Quinoline-based compounds.

  • Reduction: : Secondary amines.

  • Substitution: : Halo- or nitro-derivatives of the original compound.

Scientific Research Applications

Chemistry

  • Catalysis: : Functions as a ligand in catalytic systems.

  • Organic Synthesis: : Intermediate for synthesizing more complex molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitor for enzymes due to its structural mimicry of certain biological substrates.

Medicine

  • Drug Development: : Investigated for use as a lead compound in the development of therapeutic agents.

Industry

  • Material Science: : Application in the design of novel materials with specific electronic properties.

Comparison with Similar Compounds

Compared to other sulfonamide-based compounds, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide offers unique features:

  • Enhanced Stability: : The trimethylbenzene group provides steric hindrance, increasing chemical stability.

  • Higher Binding Affinity: : Dual sulfonamide groups enhance its interaction with targets.

List of Similar Compounds

  • N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline

  • 2,4,6-trimethylbenzenesulfonamide

  • N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline

This compound's unique structural features and versatile chemical behavior make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-17-14-18(2)24(19(3)15-17)31(27,28)25-21-11-12-23-20(16-21)8-7-13-26(23)32(29,30)22-9-5-4-6-10-22/h4-6,9-12,14-16,25H,7-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXUTKRRCAMFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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